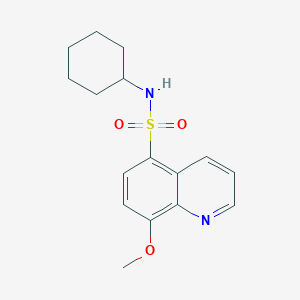
N-cyclohexyl-8-methoxyquinoline-5-sulfonamide
Übersicht
Beschreibung
N-cyclohexyl-8-methoxyquinoline-5-sulfonamide, also known as CQMS, is a chemical compound that has been widely studied for its potential applications in the field of medicine. CQMS belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and antiprotozoal properties.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-8-methoxyquinoline-5-sulfonamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have antitumor, anti-inflammatory, and antiviral properties. N-cyclohexyl-8-methoxyquinoline-5-sulfonamide has been tested against various cancer cell lines and has been found to be effective in inhibiting their growth. It has also been shown to have potential as an anti-inflammatory agent, as it can inhibit the production of cytokines and other inflammatory mediators. Additionally, N-cyclohexyl-8-methoxyquinoline-5-sulfonamide has been found to have antiviral properties against several viruses, including HIV, herpes simplex virus, and influenza virus.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-8-methoxyquinoline-5-sulfonamide is not fully understood, but it is believed to involve the inhibition of various cellular processes. N-cyclohexyl-8-methoxyquinoline-5-sulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. Additionally, N-cyclohexyl-8-methoxyquinoline-5-sulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-8-methoxyquinoline-5-sulfonamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the production of cytokines and other inflammatory mediators, which can reduce inflammation. Additionally, N-cyclohexyl-8-methoxyquinoline-5-sulfonamide has been found to have antiviral properties, which can prevent the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-8-methoxyquinoline-5-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, it has been extensively studied and has a well-understood mechanism of action. However, there are also some limitations to using N-cyclohexyl-8-methoxyquinoline-5-sulfonamide in lab experiments. It has a low solubility in water, which can make it difficult to work with. Additionally, it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-8-methoxyquinoline-5-sulfonamide. One area of research could focus on the development of more effective synthesis methods for N-cyclohexyl-8-methoxyquinoline-5-sulfonamide. Additionally, further studies could be conducted to investigate the potential applications of N-cyclohexyl-8-methoxyquinoline-5-sulfonamide in the treatment of various diseases, including cancer, inflammation, and viral infections. Further studies could also be conducted to investigate the toxicity of N-cyclohexyl-8-methoxyquinoline-5-sulfonamide and its potential side effects. Finally, research could be conducted to investigate the potential use of N-cyclohexyl-8-methoxyquinoline-5-sulfonamide in combination with other drugs to enhance its efficacy.
Eigenschaften
IUPAC Name |
N-cyclohexyl-8-methoxyquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-21-14-9-10-15(13-8-5-11-17-16(13)14)22(19,20)18-12-6-3-2-4-7-12/h5,8-12,18H,2-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHFYMDKGSBFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)S(=O)(=O)NC3CCCCC3)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-8-methoxyquinoline-5-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B4330534.png)
![ethyl 2-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4330535.png)
![methyl 2-{[(1-methyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4330537.png)
![4-[(diphenylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B4330540.png)
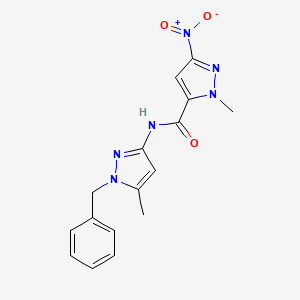
![2-imino-5-(4-isopropoxybenzylidene)-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4330565.png)
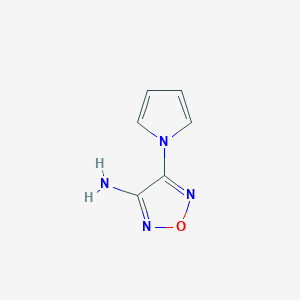
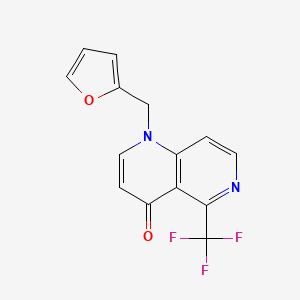
![ethyl 2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylate](/img/structure/B4330586.png)
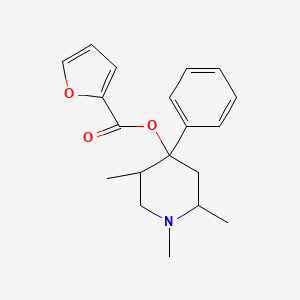
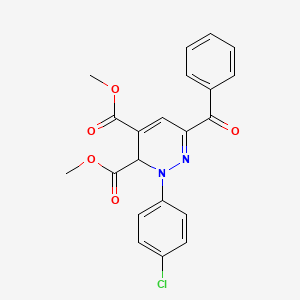
![8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline](/img/structure/B4330605.png)
![N-[2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B4330607.png)